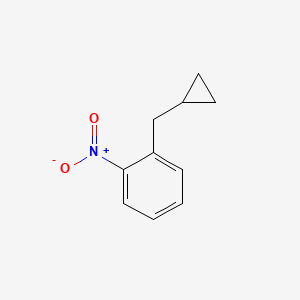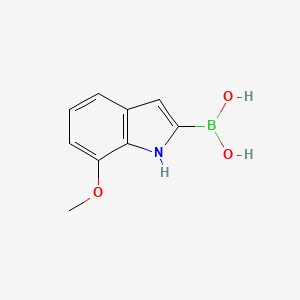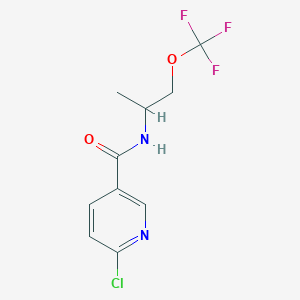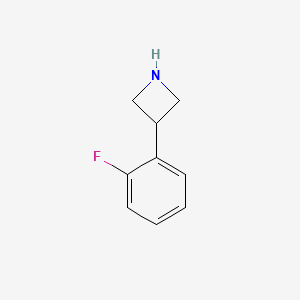
3-(2-Fluorophenyl)azetidine
Übersicht
Beschreibung
3-(2-Fluorophenyl)azetidine is a chemical compound with the molecular formula C9H10FN . It has a molecular weight of 151.18 . The IUPAC name for this compound is 3-(2-fluorobenzyl)azetidine hydrochloride .
Synthesis Analysis
Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;/h1-4,8,12H,5-7H2;1H . This provides a standardized way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Azetidines can participate in various chemical reactions. For instance, they can undergo aza Paternò–Büchi reactions, which are [2 + 2] photocycloaddition reactions between an imine and an alkene component . These reactions are one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
This compound has a molecular weight of 151.18 . The exact physical properties such as boiling point, melting point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
- Synthesis and Antioxidant Activity : Schiff bases and azetidines derived from phenyl urea, including compounds with 3-fluorophenyl groups, have been synthesized and evaluated for in-vitro antioxidant activity. These compounds showed moderate to significant antioxidant effects, highlighting their potential in medicinal chemistry (Nagavolu et al., 2017).
Biological and Pharmacological Research
Ion Transport in Barley Roots : Azetidine derivatives have been used to study protein synthesis and ion transport in plants. For example, azetidine 2-carboxylic acid was a potent inhibitor of ion release to the xylem of barley roots, demonstrating the utility of azetidines in plant physiological research (Pitman et al., 1977).
Inhibitor of Cholesterol Absorption : Certain azetidine compounds, like SCH 58235, have been developed as potent, orally active inhibitors of cholesterol absorption. This underscores their importance in cardiovascular drug research (Rosenblum et al., 1998).
Nicotinic Acetylcholine Receptor Binding : Azetidine derivatives such as 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine have been investigated for their in vivo binding properties to nicotinic acetylcholine receptors, important in neuroscience and pharmacology (Doll et al., 1999).
Chemical and Material Science
Development of Fluorescent Probes : Azetidine derivatives have been used to create fluorescent dyes with solvatochromic properties. These have applications in chemical sensing and material science (Liu et al., 2017).
Fine-Tuning Fluorophores for Imaging : Incorporation of azetidine rings into fluorophores, like the Janelia Fluor series of dyes, has improved their brightness and photostability, useful in biological imaging (Grimm et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHPWHXIVXLRDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



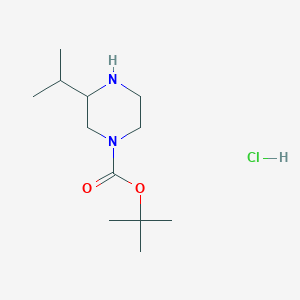

![N-(2-(1H-indol-3-yl)ethyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3220897.png)
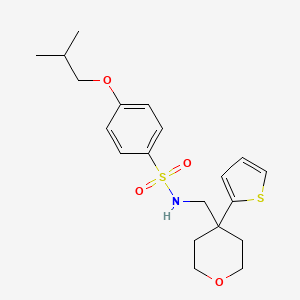
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3220906.png)
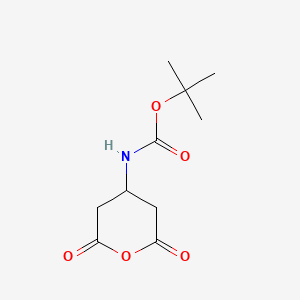
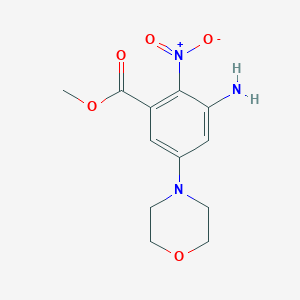


![2,6-Diazaspiro[4.5]decan-1-one](/img/structure/B3220965.png)
